molecular formula C26H23F2N3O3S B2648761 N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 866341-07-3

N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2648761
CAS No.: 866341-07-3
M. Wt: 495.54
InChI Key: JTJUNWNCHWUJGO-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex synthetic compound designed for advanced research applications in medicinal chemistry and drug discovery. This acetamide derivative features a multi-ring system including an imidazole core substituted with 3,4-dimethoxyphenyl and 4-methylphenyl groups, connected via a sulfanyl linkage to a 2,5-difluorophenyl acetamide chain. This specific structure suggests potential for diverse biological interactions. Compounds of this class are often investigated for their ability to interact with enzymatic targets and cellular receptors, making them valuable tools for probing disease mechanisms. The presence of fluorine atoms and methoxy groups is typically employed to fine-tune the molecule's lipophilicity and electronic properties, which can critically influence its bioavailability and binding affinity. Researchers may explore this compound's utility in areas such as oncology, where similar molecules have shown promise, or in infectious disease research. Its mechanism of action is anticipated to involve targeted inhibition or modulation of specific protein functions, potentially through hydrogen bonding and π-stacking interactions facilitated by the imidazole and aromatic rings. As a reference standard or a building block for further chemical synthesis, it offers significant versatility. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any form of human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3S/c1-16-4-8-19(9-5-16)31-14-22(17-6-11-23(33-2)24(12-17)34-3)30-26(31)35-15-25(32)29-21-13-18(27)7-10-20(21)28/h4-14H,15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJUNWNCHWUJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and subsequent acetamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The choice of raw materials and reagents is also crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a difluorophenyl moiety, an imidazole ring, and a sulfanyl group. Its molecular formula is C23H24F2N4O4, indicating the presence of functional groups that may contribute to its biological activity.

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. The imidazole ring is known for its role in various anticancer agents. In vitro studies have shown that derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study:
A study published in Cancer Research demonstrated that imidazole-containing compounds could inhibit tumor growth in xenograft models. The mechanism involved the modulation of cell cycle progression and induction of cell death through caspase activation .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The presence of the sulfanyl group is particularly noteworthy as sulfur-containing compounds often exhibit antibacterial and antifungal properties.

Case Study:
In a study assessing various sulfanyl derivatives, it was found that certain compounds significantly inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism was linked to disruption of microbial cell membranes .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound. Modifications to enhance solubility and bioavailability are ongoing areas of research. For instance, altering substituents on the imidazole ring has been shown to influence both potency and selectivity against cancer cell lines .

Mechanism of Action

The mechanism by which N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, this compound is compared to structurally related acetamide-imidazole/thiadiazole derivatives documented in recent literature. Key analogs include:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 1H-imidazole 4-(3,4-dimethoxyphenyl), 1-(4-methylphenyl), N-(2,5-difluorophenyl)acetamide ~495.5 (calculated) Imidazole, sulfanyl, acetamide
2-[2-({2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide 1H-imidazole 5-(hydroxymethyl), N-(4-fluorobenzyl), 3,5-dimethylphenyl ~527.6 (reported) Hydroxymethyl, fluorobenzyl
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-thiadiazole 3-methylsulfanyl, N-(4-fluorophenyl) ~341.4 (reported) Thiadiazole, methylsulfanyl

Key Observations:

  • Substituent Effects on Bioactivity: The target compound’s 3,4-dimethoxyphenyl group may enhance lipid solubility and membrane permeability compared to analogs with simpler aryl groups (e.g., 4-fluorobenzyl in ).
  • Core Heterocycle Differences: Replacing imidazole with thiadiazole (as in ) alters electronic properties and steric bulk. Thiadiazoles often exhibit stronger electrophilic character, which may influence reactivity in biological systems .
  • Fluorine Substitution: Both the target compound and / incorporate fluorinated aryl groups, a common strategy to modulate metabolic stability and bioavailability. The 2,5-difluorophenyl group in the target compound may confer distinct electronic effects compared to mono-fluorinated analogs .

Pharmacokinetic and Thermodynamic Considerations

While experimental data for the target compound are sparse, inferences can be drawn from its structural analogs:

  • Metabolic Stability: Fluorine atoms and methyl groups (e.g., 4-methylphenyl) are expected to slow oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity

The compound N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H22F2N2O2S
  • Molecular Weight : 420.49 g/mol
  • CAS Number : 95748-23-5
  • SMILES Notation : CC(C(=O)N)S(C1=CC=C(C=C1)OC)C2=C(C=CC=N2)F

This compound features a complex structure that includes a difluorophenyl group, an imidazole ring, and a sulfanyl linkage, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing imidazole rings have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may act as an inhibitor of critical signaling pathways involved in tumor growth and proliferation, such as the FGFR (Fibroblast Growth Factor Receptor) pathway. In related studies, imidazole-containing compounds demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2 .

Enzymatic Inhibition

The compound is hypothesized to inhibit specific enzymes involved in cancer metabolism and proliferation. For example:

Enzyme TargetIC50 Value (nM)Reference
FGFR1<4.1
FGFR22.0 ± 0.8
Other KinasesVaries

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and imidazole groups can significantly enhance or diminish activity against targeted pathways.

  • Key Findings :
    • Substitution patterns on the imidazole ring affect binding affinity to target enzymes.
    • The presence of methoxy groups enhances solubility and bioavailability, which is critical for therapeutic efficacy .

Preclinical Studies

In preclinical models, compounds structurally related to this compound have shown promising results:

  • Study on Tumor Xenografts : A related compound demonstrated significant tumor growth inhibition in xenograft models at dosages of 10 mg/kg when administered orally .
  • Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound exhibited selective cytotoxicity with IC50 values ranging from 25 nM to 100 nM depending on the cell type .

Clinical Implications

The promising preclinical data suggest potential therapeutic applications in oncology. Further investigations are required to assess pharmacokinetics, toxicity profiles, and optimal dosing regimens in clinical settings.

Q & A

Q. How are crystallization conditions optimized to resolve polymorphic ambiguities?

  • Methodological Answer :
  • High-Throughput Screening : Test 100+ solvent combinations (e.g., ethanol/water gradients) via vapor diffusion.
  • Thermal Analysis : DSC/TGA identifies stable polymorphs with melting points >473 K, as seen in related dichlorophenyl acetamides .

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